molecular formula C19H19FN2O3S B5190658 Butyl 4-({[(2-fluorophenyl)carbonyl]carbamothioyl}amino)benzoate

Butyl 4-({[(2-fluorophenyl)carbonyl]carbamothioyl}amino)benzoate

Cat. No.: B5190658
M. Wt: 374.4 g/mol
InChI Key: IDISYISPDKDQOM-UHFFFAOYSA-N
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Description

Butyl 4-({[(2-fluorophenyl)carbonyl]carbamothioyl}amino)benzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a butyl ester group attached to a benzoate moiety, which is further substituted with a fluorophenyl group and a carbamothioyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-({[(2-fluorophenyl)carbonyl]carbamothioyl}amino)benzoate typically involves a multi-step process. One common synthetic route includes the following steps:

    Esterification: The benzoic acid derivative is first esterified with butanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the butyl ester.

    Substitution Reaction: The ester is then subjected to a substitution reaction with 2-fluorobenzoyl chloride in the presence of a base, such as pyridine, to introduce the fluorophenyl group.

    Carbamothioylation: Finally, the compound undergoes a reaction with thiourea to introduce the carbamothioyl group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-({[(2-fluorophenyl)carbonyl]carbamothioyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzoate derivatives.

Scientific Research Applications

Butyl 4-({[(2-fluorophenyl)carbonyl]carbamothioyl}amino)benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butyl 4-({[(2-fluorophenyl)carbonyl]carbamothioyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorophenyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the carbamothioyl group can form hydrogen bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    Butyl 4-({[(4-fluorophenyl)carbamothioyl]amino}benzoate): Similar structure but with a different position of the fluorine atom.

    Butyl 4-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)benzoate: Similar structure but with a chlorine atom instead of fluorine.

    Butyl 4-({[(2-fluorophenyl)carbonyl]carbamoyl}amino)benzoate: Similar structure but with a carbamoyl group instead of carbamothioyl.

Uniqueness

The unique combination of the fluorophenyl and carbamothioyl groups in Butyl 4-({[(2-fluorophenyl)carbonyl]carbamothioyl}amino)benzoate imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the carbamothioyl group provides additional sites for hydrogen bonding and interaction with biological targets.

Properties

IUPAC Name

butyl 4-[(2-fluorobenzoyl)carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3S/c1-2-3-12-25-18(24)13-8-10-14(11-9-13)21-19(26)22-17(23)15-6-4-5-7-16(15)20/h4-11H,2-3,12H2,1H3,(H2,21,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDISYISPDKDQOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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